D-Threose-13C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

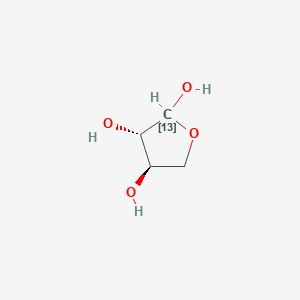

(3S,4R)-(213C)Oxolane-2,3,4-triol, also known as (3S,4R)-(213C)Oxolane-2,3,4-triol, is a useful research compound. Its molecular formula is C4H8O4 and its molecular weight is 121.096. The purity is usually 95%.

BenchChem offers high-quality (3S,4R)-(213C)Oxolane-2,3,4-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4R)-(213C)Oxolane-2,3,4-triol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biomolekulare NMR-Studien

D-Threose-13C kann in biomolekularen Kernspinresonanz-(NMR)-Studien verwendet werden . NMR ist ein leistungsstarkes Werkzeug zur Untersuchung der Struktur und Dynamik von Molekülen, und die Verwendung von 13C-markierten Verbindungen kann die Empfindlichkeit und Auflösung von NMR-Experimenten verbessern.

Metabolismusforschung

this compound kann in der Metabolismusforschung verwendet werden . Durch die Verfolgung der Einarbeitung der 13C-Markierung in Stoffwechselprodukte können Forscher Einblicke in Stoffwechselwege und Flüsse gewinnen.

Verbindungsidentifizierung in der Metabolomik

Die Verwendung von 13C, entweder angereichert oder in natürlicher Häufigkeit, in metabolomischen Anwendungen wurde beschrieben . Eine Technik namens Isotopenverhältnis-Ausreißeranalyse (IROA) verwendet Proben, die isotopenmarkiert mit 5% (Test) und 95% (Kontrolle) 13C sind . Diese Markierungsstrategie führt zu charakteristischen Isotopenmustern, die die Unterscheidung von biologischen Signalen von Artefakten ermöglichen und die genaue Anzahl der Kohlenstoffe liefern, wodurch mögliche Summenformeln deutlich reduziert werden .

Studien zu Naturprodukten

Ähnlich wie in der Metabolomik verfolgen Studien zu Naturprodukten viele gemeinsame Ziele mit der Verwendung von 13C . Beide Bereiche haben das ultimative Ziel, ein kleines Molekül zu identifizieren, das für eine bestimmte Aktivität oder einen bestimmten Phänotyp verantwortlich ist .

Studien zum Wirkmechanismus von Medikamenten

Metabolomische Isotopenverfolgung kann Flussinformationen liefern, die nützlich sind, um Wirkmechanismen von Medikamenten zu verstehen . Dafür hat NMR den einzigartigen Vorteil, Informationen zur positionellen Isotopenanreicherung zu liefern .

Pentoseforschung

Wirkmechanismus

Target of Action

D-Threose-13C, also known as (3S,4R)-(213C)Oxolane-2,3,4-triol, is a compound that has been studied for its potential medical and biochemical applications . .

Mode of Action

It is believed to act on multiple pathways, including the regulation of glucose metabolism and the immune system . Additionally, this compound is thought to act on mitochondria and the endoplasmic reticulum, and regulate the expression of genes involved in glucose metabolism .

Biochemical Pathways

This compound is involved in various biochemical pathways. It has been shown to increase glucose uptake in cells and improve glucose tolerance in diabetic mice . Furthermore, this compound has been found to reduce inflammation and improve cardiovascular health . It has also been found to reduce oxidative stress and improve mitochondrial function .

Result of Action

This compound has been found to have multiple biochemical and physiological effects. It has been shown to increase glucose uptake in cells, improve glucose tolerance in diabetic mice, reduce inflammation, improve cardiovascular health, reduce oxidative stress, and improve mitochondrial function .

Biochemische Analyse

Biochemical Properties

D-Threose-13C: plays a significant role in biochemical reactions, particularly in the study of carbohydrate metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of glucose and mannose derivatives, which are crucial for energy production and storage in cells . The interactions of this compound with enzymes such as aldolases and isomerases facilitate the conversion of this compound into other essential sugars, thereby influencing metabolic flux and metabolite levels.

Cellular Effects

The effects of This compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the carbonyl migration and epimerization processes in sugars, which are critical for maintaining cellular homeostasis . Additionally, it impacts the biosynthesis of nucleic acids and proteins, thereby affecting overall cellular function and health.

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for various enzymes, leading to enzyme activation or inhibition. For instance, the binding of this compound to aldolases results in the cleavage and formation of carbon-carbon bonds, which are essential for the synthesis of complex carbohydrates . Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Its degradation can lead to the formation of by-products that may have different biochemical properties and effects on cells.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and improve cellular function. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical outcomes without causing harm to the organism.

Metabolic Pathways

This compound: is involved in several metabolic pathways, including glycolysis and the pentose phosphate pathway. It interacts with enzymes such as hexokinases and transketolases, which are essential for the conversion of glucose and other sugars into energy and biosynthetic precursors. The presence of this compound in these pathways allows researchers to study the dynamics of metabolic flux and the regulation of metabolite levels in cells.

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound in various cellular compartments, ensuring its availability for metabolic processes . The distribution of this compound can also affect its accumulation in specific tissues, influencing its overall biochemical effects.

Subcellular Localization

The subcellular localization of This compound is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may be localized to the cytoplasm or mitochondria, where it participates in energy production and other metabolic processes . The precise localization of this compound ensures its effective involvement in cellular functions and biochemical reactions.

Eigenschaften

IUPAC Name |

(3S,4R)-(213C)oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m1/s1/i4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAORJIQYMIRHF-GHNFDQGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([13CH](O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-[3-13C]Ribose](/img/structure/B583934.png)

![D-[1,5-13C2]Ribose](/img/structure/B583942.png)